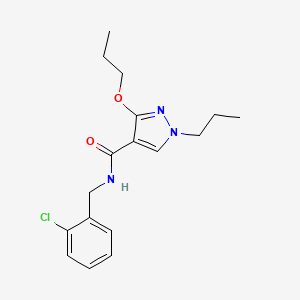

N-(2-chlorobenzyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

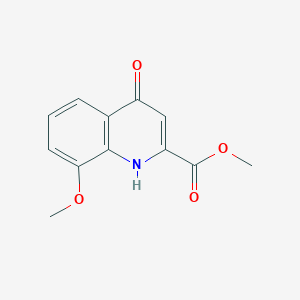

“N-(2-chlorobenzyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The compound also includes a 2-chlorobenzyl group and a propoxy group.

Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves nucleophilic substitution reactions . For instance, 2-chlorobenzoic acid can be prepared by the oxidation of 2-chlorotoluene .

Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Activities

Pyrazole derivatives, including compounds similar to N-(2-chlorobenzyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide, have been synthesized and evaluated for their antimicrobial properties. For instance, a study highlighted the synthesis of pyrazole-1-carboxamide derivatives and their in vitro antimicrobial activity against several pathogens (Sharshira & Hamada, 2011). This indicates a potential application in developing new antimicrobial agents.

Neuroprotection and Anticonvulsant Effects

Research on pyrazole derivatives has also shown promising results in neuroprotection and anticonvulsant activities. A study found that a novel pyrazolecarboxamide derivative exhibited protective effects against oxidative stress and DNA damage in an aquatic model exposed to lead nitrate, suggesting potential for neuroprotective applications (Soliman et al., 2019).

Herbicidal Activity

The synthesis of pyrazole-4-carboxamide derivatives and their evaluation as herbicides under flooded conditions revealed that specific substituents on the pyrazole ring significantly influence herbicidal activity and crop safety. This research proposes potential agricultural applications, especially as rice herbicides (Ohno et al., 2004).

Anticancer Activity

A series of 1-H-pyrazole-3-carboxamide-based inhibitors targeting histone deacetylase (HDAC) and cyclin-dependent kinase (CDK) have been reported to show potent in vitro and in vivo anticancer activity. These findings suggest the role of pyrazole derivatives in cancer therapy by inhibiting critical enzymes involved in cancer cell growth and proliferation (Cheng et al., 2020).

Propiedades

IUPAC Name |

N-[(2-chlorophenyl)methyl]-3-propoxy-1-propylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22ClN3O2/c1-3-9-21-12-14(17(20-21)23-10-4-2)16(22)19-11-13-7-5-6-8-15(13)18/h5-8,12H,3-4,9-11H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTTIGVBNRUHKIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)OCCC)C(=O)NCC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chlorobenzyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-methyl 2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2535210.png)

![1-Methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B2535225.png)

![2-(4-Benzhydrylpiperazino)-6-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2535231.png)